4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol
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Overview
Description
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol is a complex organic compound that features a bromophenol core substituted with two indole groups. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The bromophenol core can be introduced through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The bromophenol core may also contribute to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol can be compared with other indole derivatives and bromophenol compounds:
Properties
Molecular Formula |
C27H25BrN2O |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-[bis(1,2-dimethylindol-3-yl)methyl]-2-bromophenol |
InChI |
InChI=1S/C27H25BrN2O/c1-16-25(19-9-5-7-11-22(19)29(16)3)27(18-13-14-24(31)21(28)15-18)26-17(2)30(4)23-12-8-6-10-20(23)26/h5-15,27,31H,1-4H3 |
InChI Key |
RBDAZUGZBPWGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C=C3)O)Br)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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